molecular formula C8H4IN3 B1593083 3-Iodo-1H-indazole-5-carbonitrile CAS No. 944898-90-2

3-Iodo-1H-indazole-5-carbonitrile

Cat. No. B1593083
M. Wt: 269.04 g/mol
InChI Key: WUXBWWWYWVYSTI-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-5-carbonitrile is a nitrogen-containing heteroaromatic compound . It has a molecular formula of C8H4IN3 and a molecular weight of 269.04 g/mol . The compound is a white to light yellow crystalline powder.


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Iodo-1H-indazole-5-carbonitrile, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 3-Iodo-1H-indazole-5-carbonitrile is 1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H, (H,11,12) .


Physical And Chemical Properties Analysis

3-Iodo-1H-indazole-5-carbonitrile has a melting point of 206-207°C . It is a white to light yellow crystalline powder. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.

Scientific Research Applications

Synthesis and Derivative Formation

  • Regioselective Hydrodehalogenation and Synthesis : Research led by Ioannidou and Koutentis (2011) focused on the regioselective hydrodehalogenation of dihaloisothiazoles, a process relevant to the synthesis of compounds like 3-Iodo-1H-indazole-5-carbonitrile. They also explored the conversion of these compounds into various derivatives, including carboxamide and carboxylic acid forms, which are significant in chemical synthesis (Ioannidou & Koutentis, 2011).

  • Cascade Synthesis of Indazole Derivatives : Li et al. (2017) reported an efficient metal-free cascade reaction to synthesize novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives, starting from aromatic aldehydes and indazol-3-amine. This research highlights the potential of such compounds in diverse synthetic applications (Li et al., 2017).

Biological Activity and Applications

  • Anticancer Evaluation : Kachaeva et al. (2018) synthesized and evaluated 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for anticancer activities. Their findings provide insights into the potential use of similar carbonitrile derivatives, like 3-Iodo-1H-indazole-5-carbonitrile, in developing new anticancer drugs (Kachaeva et al., 2018).

  • Inhibition of Nitric Oxide Synthases : Cottyn et al. (2008) prepared a series of indazoles, such as 1H-indazole-7-carbonitrile, and evaluated them as inhibitors of nitric oxide synthases. This study suggests the potential pharmaceutical applications of related indazole carbonitriles in modulating nitric oxide production (Cottyn et al., 2008).

Chemical Properties and Reactions

  • Cross-Coupling Reactions : Witulski et al. (2005) studied 3-Iodoindoles and 5-bromo-3-iodoindazoles in palladium-catalyzed cross-coupling reactions. Their research demonstrates the reactivity of halogenated indazoles (akin to 3-Iodo-1H-indazole-5-carbonitrile) in forming new functionalized compounds (Witulski et al., 2005).

  • Synthesis of Novel Heterocycles : Christoforou and Koutentis (2006) explored the regioselective palladium-catalyzed coupling reactions starting from dichloro- or dibromoisothiazole-4-carbonitriles. This study is relevant to understanding the chemical behavior of similar structures like 3-Iodo-1H-indazole-5-carbonitrile in the synthesis of new heterocycles (Christoforou & Koutentis, 2006).

Safety And Hazards

The safety information for 3-Iodo-1H-indazole-5-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-iodo-2H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXBWWWYWVYSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646705
Record name 3-Iodo-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-indazole-5-carbonitrile

CAS RN

944898-90-2
Record name 3-Iodo-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Vera Namuncura, BM Diethelm Varela… - 2018 - repositorio.uc.cl
Herein we report an expeditive C-3 vinylation of unprotected 3-iodoindazoles under microwave irradiation. Ten C-5 substituted 3-vinylindazole derivatives, nine of them novel, were …
Number of citations: 2 repositorio.uc.cl
G Vera, B Diethelm, CA Terraza… - Molecules, 2018 - mdpi.com
… 3-Iodo-1H-indazole-5-carbonitrile (1h). Prepared from 1H-indazole-5-carbonitrile (0.2 g, 1.4 mmol), iodine (0.7 g, 2.76 mmol), potassium hydroxide (295 mg, 5.26 mmol) and DMF (3 mL…
Number of citations: 6 www.mdpi.com

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